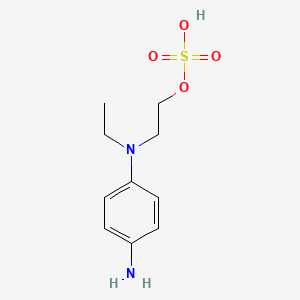

2-(4-amino-N-ethylanilino)ethyl hydrogen sulfate

CAS No.:

Cat. No.: VC19762138

Molecular Formula: C10H16N2O4S

Molecular Weight: 260.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H16N2O4S |

|---|---|

| Molecular Weight | 260.31 g/mol |

| IUPAC Name | 2-(4-amino-N-ethylanilino)ethyl hydrogen sulfate |

| Standard InChI | InChI=1S/C10H16N2O4S/c1-2-12(7-8-16-17(13,14)15)10-5-3-9(11)4-6-10/h3-6H,2,7-8,11H2,1H3,(H,13,14,15) |

| Standard InChI Key | SZGIHMIZQGBXPN-UHFFFAOYSA-N |

| Canonical SMILES | CCN(CCOS(=O)(=O)O)C1=CC=C(C=C1)N |

Introduction

Chemical Identity and Structural Characterization

Systematic Nomenclature and Synonyms

The IUPAC name for this compound is 2-(4-amino-N-ethylanilino)ethyl hydrogen sulfate, reflecting its substitution pattern: an ethyl group attached to the nitrogen of a para-aminophenyl ring, with a hydroxyethyl sulfate side chain . Commonly used synonyms include N-Ethyl-N-(2-hydroxyethyl)-p-phenylenediamine sulfate and 4-amino-N-(2-hydroxyethyl)-N-ethylaniline sulfate, as documented in chemical registries .

Molecular Formula and Structural Descriptors

The molecular formula C₁₀H₁₆N₂O₄S corresponds to a molar mass of 260.31 g/mol (anhydrous form) . In its monohydrate form, the formula expands to C₁₀H₁₈N₂O₅S, with a molar mass of 278.32 g/mol . Structural elucidation via NMR and mass spectrometry confirms the presence of:

-

A para-aminophenyl ring (δH 6.5–7.0 ppm in ¹H NMR).

-

An ethyl group (δH 1.2–1.4 ppm, triplet) and hydroxyethyl sulfate side chain (δH 3.5–4.5 ppm) .

Table 1: Key Identifiers of 2-(4-Amino-N-ethylanilino)ethyl Hydrogen Sulfate

Synthesis and Industrial Production

Reaction Pathways

The synthesis typically involves sulfation of a precursor amine, such as N-Ethyl-N-(2-hydroxyethyl)-p-phenylenediamine, using sulfating agents like sulfur trioxide or ammonium bisulfate . A patented method (US4864045A) outlines conditions for analogous sulfate esters:

-

Temperature: 100–200°C under reflux.

-

Solvents: Hydrocarbons (e.g., toluene) to azeotrope water and reduce hydrolysis .

-

Catalysts: Sodium acetate or phosphate salts to stabilize intermediates .

For 2-(4-amino-N-ethylanilino)ethyl hydrogen sulfate, the reaction proceeds via nucleophilic substitution at the hydroxyethyl group, followed by sulfate esterification .

Purification and Yield Optimization

Post-synthesis, the product is isolated by crystallization from ethanol-water mixtures, yielding a purity >95% . Key challenges include minimizing hydrolysis of the sulfate ester, achieved by maintaining anhydrous conditions and neutral pH .

Table 2: Representative Synthesis Conditions

| Parameter | Optimal Range |

|---|---|

| Temperature | 150–180°C |

| Reaction Time | 2–4 hours |

| Solvent | Toluene/Water Azeotrope |

| Sulfating Agent | Ammonium Bisulfate |

Physicochemical Properties

Thermal and Solubility Profiles

The compound decomposes at 177–179°C, with limited stability above 150°C . It exhibits high water solubility ("almost transparent" per solubility tests) , attributable to its polar sulfate group (Topological Polar Surface Area = 101 Ų) . In organic solvents like ethanol, solubility is moderate (≈50 mg/mL) .

Spectroscopic Data

-

¹H NMR (D₂O): δ 1.2 (t, 3H, CH₂CH₃), δ 3.4 (q, 2H, NCH₂), δ 3.7 (m, 2H, OCH₂), δ 4.2 (m, 2H, SO₄CH₂), δ 6.7–7.1 (m, 4H, Ar-H) .

-

IR (KBr): Peaks at 1240 cm⁻¹ (S=O stretch) and 3350 cm⁻¹ (N-H stretch) .

Table 3: Computed Physicochemical Properties

| Property | Value |

|---|---|

| XLogP3-AA | 0.7 |

| Hydrogen Bond Donors | 2 |

| Rotatable Bonds | 6 |

| Molar Refractivity | 65.8 cm³/mol |

| Parameter | Value |

|---|---|

| WGK Germany | 3 (Severe water hazard) |

| Flash Point | Not flammable |

| LD₅₀ (Oral, Rat) | 320 mg/kg |

Recent Advances and Future Directions

Patents and Process Innovations

A 2025 update to PubChem (CID 140428241) highlights renewed interest in green synthesis routes, utilizing ionic liquids to reduce solvent waste . Additionally, computational models predict potential as a corrosion inhibitor in acidic environments, though experimental validation is pending .

Analytical Challenges

Discrepancies in reported molecular formulas (C₁₀H₁₆N₂O₄S vs. C₁₀H₁₈N₂O₅S) suggest variability in hydration states, necessitating advanced characterization via thermogravimetric analysis (TGA) and dynamic vapor sorption (DVS) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume